molecular formula C12H17ClN2O B6277034 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2763758-43-4

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B6277034
CAS No.: 2763758-43-4
M. Wt: 240.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of an isoindoline ring system and a methylamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.

    Attachment of Propanone Backbone: The propanone backbone can be introduced via a condensation reaction with an appropriate ketone.

    Introduction of Methylamino Group: The methylamino group can be added through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have pharmacological properties that could be explored for therapeutic applications.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(ethylamino)propan-1-one hydrochloride
  • 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(dimethylamino)propan-1-one hydrochloride

Uniqueness

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

CAS No.

2763758-43-4

Molecular Formula

C12H17ClN2O

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.